1-Octylpyrrolidine

Beschreibung

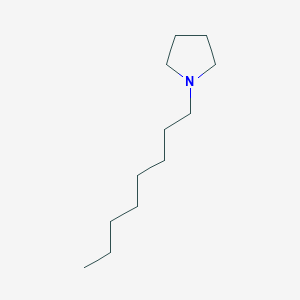

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-octylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-2-3-4-5-6-7-10-13-11-8-9-12-13/h2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTWKCSNWONACC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434104 | |

| Record name | 1-octylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7335-08-2 | |

| Record name | 1-octylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Pathways for 1 Octylpyrrolidine and Its Analogues

Direct N-Alkylation Approaches to Pyrrolidine (B122466) Cores

Direct N-alkylation of the pyrrolidine ring is a common and straightforward method for the synthesis of N-substituted pyrrolidines. This can be accomplished through various techniques, including the use of halogenated alkanes or through reductive amination with aldehydes or ketones.

Alkylation of 2-Pyrrolidone with Halogenated Octanes

A prevalent method for synthesizing N-alkyl pyrrolidones involves the nucleophilic substitution reaction between 2-pyrrolidone and an octyl halide. chemicalbook.comchemicalbook.comatamanchemicals.com The hydrogen on the nitrogen atom of 2-pyrrolidone is acidic enough to be removed by a base, forming a nucleophilic amide that readily attacks the electrophilic carbon of the octyl halide. chemicalbook.comchemicalbook.comatamanchemicals.com

Commonly, this reaction is carried out in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate. For instance, the reaction of 2-pyrrolidone with 1-bromooctane (B94149) in a biphasic system of toluene (B28343) and water with aqueous sodium hydroxide as the base at 80°C can produce 1-octylpyrrolidin-2-one (B1229347) in high yields of 85–90%. Another reported synthesis involves stirring 2-pyrrolidone with n-octyl chloride and tetrabutylammonium (B224687) bromide at 90°C for 10 hours. lookchem.comatamanchemicals.comchemicalbook.com

A proposed mechanism for a related copper-catalyzed, photoinduced N-alkylation suggests the formation of a copper(I)-amidate complex. caltech.edu Irradiation of this complex is thought to generate a photoexcited species that reduces the alkyl halide via a single electron transfer, leading to an alkyl radical intermediate. caltech.edu

Table 1: Synthesis of 1-Octylpyrrolidin-2-one via Alkylation of 2-Pyrrolidone

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| 2-Pyrrolidone | 1-Bromobutane | Aqueous NaOH | Toluene/Water | 80°C | 85-90% | |

| 2-Pyrrolidone | n-Octyl chloride | Tetrabutylammonium bromide | - | 90°C | - | lookchem.comatamanchemicals.comchemicalbook.com |

Selective N-Alkylation of Cyclic Amides using Aldehydes or Ketones

The selective N-alkylation of cyclic amides can also be achieved using aldehydes or ketones as the alkylating agents through a process known as reductive amination. masterorganicchemistry.comorganic-chemistry.org This method avoids the issue of multiple alkylations that can occur with alkyl halides. masterorganicchemistry.com The reaction typically proceeds by forming an imine intermediate from the amine and the aldehyde or ketone, which is then reduced to the corresponding amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) being a common choice due to its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are also effective. masterorganicchemistry.com

For cyclic amides, this reaction can be catalyzed by systems like Pd/C/Na₂SO₄ under a hydrogen atmosphere. lookchem.comresearchgate.net This approach has been shown to provide good isolated yields ranging from 81% to 98%. lookchem.com Molybdenum oxide catalysts have also been utilized for the N-alkylation of amines with aldehydes, offering high selectivity and efficiency. bohrium.com

Reductive Methodologies for Pyrrolidinone Precursors

An alternative strategy to direct alkylation involves the reduction of an N-alkylated lactam precursor. This is a crucial step in the synthesis of many biologically active compounds. semanticscholar.org

Reduction of 1-n-Octyl-2-pyrrolidinone to 1-Octylpyrrolidine

The reduction of 1-n-octyl-2-pyrrolidinone to 1-octylpyrrolidine is a key transformation that can be accomplished using various powerful reducing agents. semanticscholar.orgescholarship.orgescholarship.org Lithium aluminium hydride (LiAlH₄) and borane-tetrahydrofuran (B86392) (BH₃-THF) are commonly used reagents for the reduction of lactams to their corresponding cyclic amines. semanticscholar.orgmasterorganicchemistry.com

The mechanism of reduction by LiAlH₄ involves the addition of a hydride to the amide carbonyl, followed by elimination to break the C-O bond, forming an iminium ion intermediate. masterorganicchemistry.com This intermediate is then further reduced by another hydride to yield the amine. masterorganicchemistry.com

Research has also demonstrated the effectiveness of other reagents. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) has been used to reduce 1-octyl-pyrrolidin-2-one to 1-octylpyrrolidine in a 93% isolated yield when refluxed in THF for one hour. semanticscholar.org Similarly, reduction using (iBu)₂AlBH₄ resulted in an 87% isolated yield of 1-octylpyrrolidine. escholarship.orgescholarship.org

Table 2: Reduction of 1-n-Octyl-2-pyrrolidinone

| Reducing Agent | Solvent | Conditions | Yield | Reference |

| 9-BBN | THF | Reflux, 1h | 93% | semanticscholar.org |

| (iBu)₂AlBH₄ | - | - | 87% | escholarship.orgescholarship.org |

Reductive Ring Opening of Chiral Lactams

The reductive cleavage of chiral lactams presents a pathway to various functionalized amine derivatives. The regioselectivity of the ring opening can often be controlled by reaction conditions. For example, the reductive cleavage of p-methoxybenzylidene acetals using BH₃/Bu₂BOTf in THF can be tuned by adjusting the reaction temperature. acs.org While direct examples of reductive ring opening of a chiral lactam to form an octyl-containing amine were not prevalent in the searched literature, the principles can be applied. The process generally involves the use of a reducing agent to cleave a bond within the lactam ring, leading to a linear amino alcohol or related structure. For instance, the reduction of 1-phenyl-2-pyrrolidone can lead to ring opening to form 4-(phenylamino)butan-1-ol under certain conditions. escholarship.org

Reduction of N-Alkyl Lactams with Aminoborohydrides

Lithium aminoborohydrides (LABs) have emerged as a powerful and selective class of reducing agents for the transformation of N-alkyl lactams to cyclic amines. semanticscholar.orgsigmaaldrich.comacs.orgnih.govacs.org These reagents are notable for being air-stable and non-pyrophoric, offering a safer alternative to reagents like LiAlH₄. sigmaaldrich.comresearchgate.net

The reduction of various five- and six-membered N-alkyl lactams to their corresponding cyclic amines using lithium N,N-dialkylaminoborohydrides has been shown to be effective, with most reactions reaching completion after refluxing in THF for two hours. acs.orgnih.govacs.org For example, the reduction of 1-benzyl-pyrrolidin-2-one using lithium dimethylaminoborohydride (LiH₃BNMe₂) yielded 1-benzylpyrrolidine. semanticscholar.org

A key advantage of LAB reagents is their chemoselectivity. It is possible to selectively reduce other functional groups, such as esters, in the presence of a lactam by controlling the reaction temperature. sigmaaldrich.comacs.orgacs.org At lower temperatures, the ester can be reduced while leaving the lactam intact, whereas at elevated temperatures, both functional groups are reduced. sigmaaldrich.comacs.orgacs.org

Derivatization of the Pyrrolidine Skeleton

The pyrrolidine ring is a versatile scaffold in organic synthesis, allowing for a wide range of chemical modifications. These modifications are crucial for developing new compounds with specific chemical and physical properties. This section explores several key derivatization strategies involving the pyrrolidine skeleton, leading to the formation of diverse and functionalized molecules.

Synthesis of Enantiopure 3,4-Diaminopyrrolidines via Dimesylates and Azides

A significant challenge in the synthesis of enantiopure 3,4-diamino-1-substituted pyrrolidines has been the poor yield of the twofold displacement of dimesylates with sodium azide (B81097), often resulting in yields below 10%. researchgate.netthieme-connect.deresearchgate.net However, a more effective route has been developed that utilizes lithium azide. thieme-connect.de This method provides satisfactory yields of the corresponding diazides, which can then be reduced to the desired diamines. thieme-connect.de This approach has been successfully applied to prepare a variety of (3R,4R)-1-alkyl, 1-alkanoyl, 1-cycloalkyl, and 1-aryl-3,4-diaminopyrrolidines. thieme-connect.de The use of lithium azide circumvents the need to generate hydrazoic acid, which was a necessary component in previous Mitsunobu procedures. thieme-connect.de

This synthetic strategy offers a convenient and general pathway to a range of enantiopure 3,4-diaminopyrrolidines, including novel cycloalkyl and monoaryl derivatives. researchgate.netthieme-connect.de The key transformation involves the reaction of a dimesylate with lithium azide to form a diazide, which is subsequently reduced to the diamine. thieme-connect.de

Preparation of 1-Octylpyrrolidine-2,5-dione (B13687232) and Related Cyclic Imides

1-Octylpyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione family and is characterized by a five-membered pyrrolidine ring with ketone groups at the 2 and 5 positions and an octyl chain attached to the nitrogen atom. vulcanchem.com Its molecular formula is C₁₂H₂₁NO₂. vulcanchem.com

A variety of synthetic methods have been developed for the preparation of cyclic imides. A common approach involves the reaction of an anhydride (B1165640), such as succinic or glutaric anhydride, with a primary amine to form an amic acid intermediate. researchgate.net This intermediate then undergoes cyclization, often with the use of a dehydrating agent like acetyl chloride, to yield the final cyclic imide. researchgate.net

More recently, a radical-mediated dehydrative cyclization has been reported for the synthesis of cyclic imides, including 1-octylpyrrolidine-2,5-dione. vulcanchem.combeilstein-journals.org This one-pot, two-step protocol utilizes an (NH₄)₂S₂O₈–DMSO redox system. vulcanchem.com The first step involves the oxidative dehydration of a precursor like 2-pyrrolidone with DMSO and (NH₄)₂S₂O₈. vulcanchem.com The subsequent alkylation with a compound such as 1-bromooctane leads to the formation of the desired N-substituted cyclic imide. vulcanchem.com This method has been shown to produce 1-octylpyrrolidine-2,5-dione in high yield (99%). beilstein-journals.org

Another synthetic route to a related compound, 3-octyl-1-(1,2,2,6,6-pentamethylpiperidin-4-yl)pyrrolidine-2,5-dione, involves a multi-step process. vulcanchem.com This includes the preparation of the piperidine (B6355638) precursor, functionalization of the pyrrolidine-2,5-dione via alkylation of maleic anhydride with octyl bromide, and a final coupling reaction. vulcanchem.com

The synthesis of 3,4-dihydroxy-1-octylpyrrolidine-2,5-dione has also been reported, starting from (R,R)-diacetoxysuccinic anhydride and octylamine. nih.gov

Formation of Pyrrolidine-1-Carbox(dithioperoxo)thioate Derivatives

Pyrrolidine-1-carbodithioates, also known as dithiocarbamates, can be synthesized by reacting pyrrolidine with carbon disulfide in the presence of a base. A greener synthetic approach for carbamo(dithioperoxo)thioates involves an iodine-mediated reaction in water. rsc.org In this method, an amine, such as pyrrolidine, reacts with carbon disulfide in the presence of sodium hydroxide to generate a sodium piperidine-1-carbodithioate intermediate in situ. rsc.org This intermediate then reacts with a diorganoyl disulfide or diselenide in the presence of iodine to form the desired product through a chalcogen-chalcogen bond formation. rsc.org This method has been successfully applied to synthesize propyl pyrrolidine-1-carbo(dithioperoxo)thioate in good yields (82-88%). rsc.org

The structure of these compounds features a dithiocarbamate (B8719985) group (-NCS₂⁻) attached to the pyrrolidine nitrogen. This functional group exhibits resonance stabilization.

Asymmetric Synthesis of Pyrrolidine-Diols and Iminosugar Analogues

The asymmetric synthesis of pyrrolidine-diols and their analogues, iminosugars, has garnered significant attention due to their potential biological activities. researchgate.net Iminosugars are carbohydrate mimics where the ring oxygen is replaced by a nitrogen atom. researchgate.net

Several strategies have been developed for the synthesis of these compounds. One approach involves a highly diastereoselective reductive amination of chlorohydrin aldol (B89426) adducts, followed by heating in methanol (B129727) or toluene with sodium bicarbonate to yield differentially protected iminosugars. researchgate.net Another method utilizes a multicomponent reaction to construct the functionalized pyrrolidine ring, followed by amination and stereoselective reduction. orientjchem.org

The synthesis of pyrrolidine-based iminosugars has also been achieved starting from D-glucose. orientjchem.orgnih.gov For instance, α-geminal disubstituted pyrrolidine iminosugars have been synthesized from D-glucose using the Corey-Link and Jocic-Reeve reaction with 3-oxo-α-d-glucofuranose. nih.gov

Furthermore, enantiopure 1,1′-ethylenedipyrrolidines possessing 3,4-disubstitution have been prepared from esters of L-(+)-tartaric acid. researchgate.net The synthesis of chiral 2,5-disubstituted pyrrolidines has been accomplished through the asymmetric reduction of a diketone using (−)-diisopinocampheylchloroborane (Ipc₂BCl), followed by activation as a bismesylate and reaction with an amine. acs.org

Synthesis of N-Alkyl-O-Alkyl Carbamates Featuring Pyrrolidine Moieties

N-Alkyl-O-alkyl carbamates containing a pyrrolidine ring can be synthesized through various methods. One effective three-step method starts with the reaction of an alcohol with carbonyldiimidazole (CDI) to form a carbamoyl-imidazole. researchgate.net This intermediate is then activated by reaction with methyl iodide to form a more reactive imidazolium (B1220033) salt. researchgate.netresearchgate.net The subsequent reaction of this salt with an amine, such as pyrrolidine, affords the desired carbamate (B1207046) in excellent yields (96-99%) under mild conditions. researchgate.netresearchgate.net

Another approach is a one-pot, three-component coupling of a primary amine, carbon dioxide, and an alkyl halide in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). nih.govacs.org

These methods provide versatile routes to a wide range of carbamates with potential applications in various fields, including drug design. nih.gov

Catalytic Methodologies in 1-Octylpyrrolidine Synthesis

Catalytic methods offer efficient and environmentally friendly routes for the synthesis of N-alkylated amines like 1-octylpyrrolidine. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a prominent strategy for the N-alkylation of amines with alcohols. scribd.com This process typically involves the use of transition metal catalysts, such as those based on rhodium, ruthenium, or iridium. scribd.com

For example, rhodium-catalyzed N-alkylation of pyrrolidine with primary alcohols has been reported. scribd.com Ruthenium complexes, like [RuCl₂(PPh₃)₃], are also active catalysts for the N-alkylation of amines with alcohols. scribd.com More recently, iron-based catalysts have emerged as a more earth-abundant and sustainable alternative for these transformations. d-nb.info

A specific example is the N-alkylation of pyrrolidine with 1-octanol, which can be achieved using a palladium catalyst system. rsc.org In one procedure, a catalyst, lithium hydroxide, 1-octanol, and pyrrolidine are heated under an argon atmosphere. rsc.org Another approach involves the catalytic hydrogenation of 1-(2,7-octadienyl)pyrrolidine using a palladium on carbon (H₂/Pd-C) catalyst to produce 1-octylpyrrolidine. vulcanchem.com

Furthermore, iridium-catalyzed N-heterocyclization of primary amines with diols provides an efficient route to various cyclic amines, including pyrrolidines. organic-chemistry.org These catalytic methods represent powerful tools for the synthesis of 1-octylpyrrolidine and its analogues, often with high efficiency and atom economy.

Palladium-Catalyzed Coupling Reactions in Pyrrolidine Functionalization

Palladium catalysis has become an indispensable tool for forming carbon-nitrogen (C–N) bonds, offering mild and efficient pathways for the N-alkylation and N-arylation of amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of this field, enabling the synthesis of aryl amines from aryl halides. wikipedia.orglibretexts.org This methodology has been extended and refined to include the coupling of alkylamines, providing a direct route to compounds like 1-octylpyrrolidine.

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an organohalide. libretexts.org The choice of ligand is critical to the success of the reaction, influencing catalyst activity, stability, and substrate scope. acs.org Early systems used chelating bidentate phosphine ligands like BINAP and DPF, which were effective for coupling primary amines. wikipedia.org Subsequent generations of catalysts have employed bulky, electron-rich monophosphine ligands, such as BrettPhos and Josiphos-type ligands, which exhibit superior reactivity, particularly with less reactive aryl chlorides and for challenging substrate combinations. acs.orgnih.gov

For the synthesis of 1-octylpyrrolidine, the reaction would involve the coupling of pyrrolidine with an octyl halide or sulfonate. While the classical Buchwald-Hartwig reaction focuses on aryl halides, related systems can achieve the N-alkylation of secondary amines like pyrrolidine. researchgate.net For instance, palladium catalysts supported on iron oxide have been used for the N-alkylation of amines with alcohols under solvent-free conditions. researchgate.net A study on the amination of aryl tosylates using a palladium-N-heterocyclic carbene (NHC) system demonstrated the successful coupling of various amines, including those with n-octyl groups. acs.org

Table 1: Representative Ligand Systems in Palladium-Catalyzed Amination

| Ligand/Precatalyst | Substrate Scope | Typical Conditions | Reference |

|---|---|---|---|

| Pd(BINAP) | Aryl iodides/triflates with primary amines | Base (e.g., NaOt-Bu), Toluene | wikipedia.org |

| Pd/Josiphos (CyPF-tBu) | Functionalized aryl halides with primary amines | Base (e.g., LHMDS), low catalyst loading (0.005–0.5 mol%) | nih.gov |

| Pd/BrettPhos | Functionalized aryl chlorides with primary amines | Base (e.g., LHMDS), couples substrates with protic groups | nih.gov |

Beyond N-alkylation, palladium catalysis facilitates the functionalization of the pyrrolidine ring itself. A comprehensive study detailed the enantioselective palladium-catalyzed α-arylation of N-Boc pyrrolidine. acs.org This process involves deprotonation with an organolithium reagent in the presence of a chiral ligand, followed by a Negishi coupling with an aryl bromide. acs.org Furthermore, palladium-catalyzed carboamination reactions allow for the stereoselective synthesis of substituted pyrrolidines, such as N-aryl-2-allyl pyrrolidines, from γ-(N-arylamino)alkenes and vinyl bromides. nih.gov These methods highlight the power of palladium catalysis to create diverse and complex pyrrolidine analogues.

Heterogeneous Lewis Acid Catalysis in Imidation Reactions

A common synthetic route to N-alkylpyrrolidines involves the formation and subsequent reduction of an N-alkylsuccinimide. The formation of the imide, known as imidation, is a condensation reaction between a primary amine and a cyclic anhydride like succinic anhydride. This dehydration step can be effectively promoted by heterogeneous Lewis acid catalysts, which offer advantages in terms of reusability, operational simplicity, and reduced environmental impact.

Research has demonstrated that niobic acid (Nb₂O₅) is a highly effective and reusable heterogeneous Lewis acid catalyst for the direct imidation of dicarboxylic acids and anhydrides. researchgate.net In a key example directly relevant to an analogue of 1-octylpyrrolidine's precursor, Nb₂O₅ catalyzed the reaction between succinic acid and n-octylamine to produce N-octylsuccinimide with high yield. researchgate.net Mechanistic studies suggest that the Lewis acid sites on the Nb₂O₅ surface activate the carbonyl group of the acid or anhydride, facilitating the nucleophilic attack by the amine. A significant advantage of Nb₂O₅ is its tolerance to basic molecules like amines and the water produced during the reaction, a property not shared by many other Lewis acid catalysts. researchgate.net

Table 2: Catalytic Activity in the Synthesis of N-octylsuccinimide

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) |

|---|---|---|---|

| Nb₂O₅ | Succinic Acid | n-Octylamine | 95 |

| ZrO₂ | Succinic Acid | n-Octylamine | 20 |

| TiO₂ | Succinic Acid | n-Octylamine | <5 |

| H-ZSM-5 | Succinic Acid | n-Octylamine | <5 |

Data sourced from a study on heterogeneous Lewis acid catalysis for imidation. researchgate.net

The resulting N-octylsuccinimide can then be readily reduced using standard reagents like lithium aluminum hydride (LiAlH₄) to yield 1-octylpyrrolidine. This two-step sequence, featuring a green and efficient catalytic imidation, represents a robust pathway to the target compound and its analogues.

Radical-Mediated Dehydrative Preparations of Cyclic Imides

As an alternative to acid-catalyzed dehydration, radical-mediated methods have emerged for the synthesis of cyclic imides from dicarboxylic anhydrides and primary amines. A novel and efficient one-pot process utilizes a system of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈ or APS) in dimethyl sulfoxide (B87167) (DMSO) as the dehydrating reagent. beilstein-journals.org This method allows for the preparation of various cyclic imides, including succinimides, in high yields under mild conditions. beilstein-journals.org

The proposed mechanism involves radical intermediates. The reaction is thought to be initiated by the thermal decomposition of APS to form sulfate (B86663) radical anions (SO₄⁻•). These radicals can abstract a hydrogen atom from DMSO to generate a methylsulfinyl radical (CH₃SO•). The key dehydrative step is believed to proceed through the reaction of the intermediate amic acid with DMSO, facilitated by the radical species, ultimately leading to the cyclized imide and regenerating the active catalytic species. This radical-mediated approach avoids the harsh conditions associated with traditional thermal dehydration or strong acid catalysis. beilstein-journals.org

The application of this method to the synthesis of N-octylsuccinimide from succinic anhydride and n-octylamine would provide a direct precursor for 1-octylpyrrolidine, showcasing a modern synthetic tool for imide formation.

Regioselective and Stereoselective Synthetic Pathways to Pyrrolidine Scaffolds

The construction of the pyrrolidine ring with precise control over the placement (regioselectivity) and 3D arrangement (stereoselectivity) of substituents is crucial for synthesizing complex molecular targets. Several powerful strategies have been developed to achieve this control.

One of the most prominent methods is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. organic-chemistry.orgderpharmachemica.com This reaction constructs the five-membered pyrrolidine ring in a single step. High levels of stereoselectivity can be achieved by using chiral auxiliaries or catalysts. For instance, the use of chiral N-tert-butanesulfinyl imines as precursors allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. ua.esacs.org The sulfinyl group effectively directs the approach of the reacting partners, leading to products with high diastereomeric ratios. acs.org Similarly, Lewis acid-promoted [3+2] annulation of N-Ts-α-amino aldehydes and 1,3-bis(silyl)propenes provides an efficient and stereoselective route to highly functionalized pyrrolidines. organic-chemistry.orgthieme-connect.com

Metal-catalyzed reactions also offer excellent control. A highly stereoselective pathway to functionalized pyrrolidines involves the diverted N-H insertion reaction of metallocarbenes with β-aminoketone derivatives. nottingham.ac.ukworktribe.com Catalysts based on rhodium(II) or copper(I) promote the reaction under mild conditions, yielding a wide range of highly substituted proline derivatives. nottingham.ac.uk

For achieving regioselectivity, catalyst-tuned reactions have been developed. For example, palladium-catalyzed hydroarylation of N-alkyl pyrrolines can be directed to furnish 3-aryl pyrrolidines, a class of molecules with significant biological potency. chemrxiv.org This contrasts with related reactions of N-acyl pyrrolines which typically yield different products, highlighting the precise control attainable through catalyst and substrate selection. chemrxiv.org

Table 3: Comparison of Stereoselective Pyrrolidine Synthesis Methods

| Method | Key Reagents/Catalysts | Type of Control | Resulting Structure | Reference(s) |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylides, Chiral N-tert-butanesulfinyl Imines, Ag₂CO₃ | Diastereoselective | Densely substituted pyrrolidines | ua.esacs.org |

| [3+2] Annulation | N-Ts-α-amino Aldehydes, Allylsilanes, MeAlCl₂ | Stereoselective | Densely functionalized pyrrolidines | organic-chemistry.org |

| Diverted N-H Insertion | Diazocarbonyl compounds, β-aminoketones, Rh(II) or Cu(I) catalysts | Stereoselective | Highly substituted proline derivatives | nottingham.ac.ukworktribe.com |

These advanced synthetic pathways provide chemists with a versatile toolkit for the precise construction of complex pyrrolidine scaffolds, enabling access to specific isomers of substituted analogues of 1-octylpyrrolidine.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Octylpyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. nih.gov By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy provides information on the number of distinct types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. For 1-Octylpyrrolidine, the ¹H NMR spectrum is expected to show characteristic signals corresponding to the protons on the octyl chain and the pyrrolidine (B122466) ring.

The signals for the protons on the pyrrolidine ring, specifically those adjacent to the nitrogen atom (H-2' and H-5'), are expected to appear downfield compared to the other ring protons due to the deshielding effect of the nitrogen atom. Similarly, the methylene protons of the octyl chain directly attached to the nitrogen (H-1) will also be shifted downfield. The remaining methylene groups of the octyl chain will appear as a complex multiplet in the typical aliphatic region, while the terminal methyl group (H-8) will present as a distinct triplet.

Table 1: Predicted ¹H NMR Spectral Data for 1-Octylpyrrolidine

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-8 (CH₃) | ~0.8-0.9 | Triplet (t) | 3H |

| H-2 to H-7 (-(CH₂)₆-) | ~1.2-1.6 | Multiplet (m) | 12H |

| H-1 (-N-CH₂-) | ~2.3-2.5 | Multiplet (m) | 2H |

| H-3', H-4' (Ring -CH₂-) | ~1.7-1.9 | Multiplet (m) | 4H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. udel.edu

In 1-Octylpyrrolidine, a total of ten distinct carbon signals are expected, as the two carbons at positions 2' and 5' of the pyrrolidine ring are equivalent, as are the two carbons at positions 3' and 4'. The carbons attached directly to the nitrogen atom (C-1, C-2', and C-5') are expected to be the most downfield among the aliphatic signals. The remaining carbons of the octyl chain and the pyrrolidine ring will appear at characteristic upfield shifts.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Octylpyrrolidine

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-8 (CH₃) | ~14 |

| C-2 to C-7 (-(CH₂)₆-) | ~22-32 |

| C-1 (-N-CH₂-) | ~55-58 |

| C-3', C-4' (Ring -CH₂-) | ~23-26 |

Specialized NMR Techniques for Mechanistic Elucidation and Disproportionation Studies

Beyond standard 1D NMR, specialized 2D NMR techniques are crucial for unambiguous signal assignment and for studying reaction mechanisms. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools.

HSQC would be used to correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. For 1-Octylpyrrolidine, an HMBC experiment would show a key correlation between the protons on the C-1 methylene of the octyl chain and the C-2'/C-5' carbons of the pyrrolidine ring, unequivocally confirming the N-alkylation site. researchgate.netd-nb.info

These techniques are central to mechanistic analysis, allowing for the non-destructive, quantitative study of reactions in solution. ed.ac.uk While these methods are ideally suited for investigating complex processes, specific mechanistic or disproportionation studies involving 1-Octylpyrrolidine are not extensively detailed in the surveyed literature. However, the application of techniques like Diffusion-Ordered Spectroscopy (DOSY) could be employed to study intermolecular interactions and complex formation in solution.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. algimed.com It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass of a compound, which in turn allows for the calculation of its elemental composition. algimed.com HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to several decimal places. nih.gov This high accuracy, typically within 5 parts per million (ppm), enables the differentiation between compounds that have the same nominal mass but different elemental formulas. researchgate.net

For 1-Octylpyrrolidine, HRMS would be used to confirm its elemental composition of C₁₂H₂₅N. The analysis would target the protonated molecule, [M+H]⁺, and the experimentally measured mass would be compared against the calculated theoretical exact mass.

Table 3: HRMS Data for 1-Octylpyrrolidine

| Molecular Formula | Species | Calculated Exact Mass |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and ionizable compounds, such as amines. nih.govillinois.edu ESI transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. nih.gov

When analyzing 1-Octylpyrrolidine by ESI-MS in positive-ion mode, the molecule is expected to be readily protonated due to the basic nature of the tertiary amine. The resulting spectrum would be dominated by the signal of the protonated molecular ion, [M+H]⁺, at an m/z corresponding to its molecular weight plus the mass of a proton. To enhance the signal intensity, a small amount of an acid, such as formic acid, is typically added to the sample solution to promote protonation. illinois.edu

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample mixture. nih.gov In the context of 1-Octylpyrrolidine analysis, GC is employed to separate the compound from a matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the eluted molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. chemguide.co.uklibretexts.org

The resulting mass spectrum displays the molecular ion (M+) peak, which corresponds to the molecular weight of 1-Octylpyrrolidine, although it may be of low intensity for amines. libretexts.org More importantly, the spectrum reveals a unique fragmentation pattern that serves as a "molecular fingerprint." The fragmentation of 1-Octylpyrrolidine is predictable based on its structure, which consists of a pyrrolidine ring and an n-octyl substituent.

Key fragmentation pathways for N-alkylpyrrolidines include:

Alpha-Cleavage: The most characteristic fragmentation for amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. For 1-Octylpyrrolidine, this would involve the loss of a heptyl radical (C7H15•), leading to a stable, nitrogen-containing fragment.

Ring Fragmentation: The pyrrolidine ring itself can undergo fragmentation, leading to characteristic ions.

Hydrocarbon Fragmentation: The octyl chain can fragment through the sequential loss of alkyl radicals, producing clusters of peaks separated by 14 mass units (CH2). libretexts.org

Analysis of these fragmentation patterns allows for the unambiguous identification of 1-Octylpyrrolidine in complex mixtures. nih.gov The retention time from the gas chromatograph provides an additional layer of identification.

| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Origin of Fragment |

|---|---|---|

| 183 | [C12H25N]+• | Molecular Ion (M+) |

| 182 | [M-H]+ | Loss of a hydrogen atom |

| 84 | [C5H10N]+ | Alpha-cleavage, loss of heptyl radical (C7H15•) |

| 70 | [C4H8N]+ | Pyrrolidine ring fragment |

| 57 | [C4H9]+ | Octyl chain fragment (Butyl cation) |

| 43 | [C3H7]+ | Octyl chain fragment (Propyl cation) |

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly suited for the analysis of non-volatile, thermally unstable, and polar compounds. creative-proteomics.comlibretexts.org The sample to be analyzed is dissolved in a non-volatile liquid matrix, such as glycerol or 3-nitrobenzyl alcohol. wikipedia.org This mixture is then bombarded with a high-energy beam of neutral atoms, typically Xenon (Xe) or Argon (Ar), which causes the desorption and ionization of analyte molecules from the matrix surface. libretexts.orgwikipedia.org

FAB is considered a "soft" ionization method because it imparts minimal excess energy to the molecule, reducing the extent of fragmentation compared to electron impact (EI) ionization. youtube.com This makes it highly effective for determining the molecular weight of a compound. youtube.com

For 1-Octylpyrrolidine, FAB-MS analysis would be expected to produce a prominent protonated molecular ion, [M+H]+, at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton. youtube.com Adduct ions with matrix molecules or alkali metal ions (e.g., [M+Na]+) may also be observed. creative-proteomics.com The resulting spectrum is generally simpler than an EI spectrum, dominated by the quasi-molecular ion, which provides clear and direct evidence of the compound's molecular mass.

| Ion Type | Formula | Expected m/z |

|---|---|---|

| Protonated Molecule | [M+H]+ | 184 |

| Sodium Adduct | [M+Na]+ | 206 |

| Potassium Adduct | [M+K]+ | 222 |

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Analysis of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. nih.gov This is a powerful tool for identifying the presence of specific functional groups in a molecule. youtube.com

The FTIR spectrum of 1-Octylpyrrolidine is characterized by the vibrational frequencies of its constituent functional groups: the tertiary amine of the pyrrolidine ring and the saturated alkyl chain. Since there are no O-H or N-H bonds, the region above 3000 cm⁻¹ will be dominated solely by C-H stretching vibrations. msu.edu The region between 1450 and 600 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions that are unique to the molecule as a whole. msu.edu

Key expected absorptions in the FTIR spectrum of 1-Octylpyrrolidine include:

C-H Stretching: Strong absorptions in the 3000-2850 cm⁻¹ region are characteristic of sp³ C-H bonds in the octyl chain and pyrrolidine ring. libretexts.org

C-H Bending: Absorptions corresponding to the scissoring and rocking motions of CH₂ groups are expected around 1470-1450 cm⁻¹. libretexts.orglumenlearning.com

C-N Stretching: The stretching vibration of the tertiary C-N bond typically appears in the 1250-1020 cm⁻¹ region. This peak can sometimes be difficult to distinguish in complex spectra.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2950-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1470-1450 | C-H Bend (Scissoring) | CH₂ |

| 1380-1370 | C-H Bend (Rocking) | CH₃ |

| 1250-1020 | C-N Stretch | Tertiary Amine |

Raman Spectroscopic Studies for Vibrational Signatures and Structural Analysis

Raman spectroscopy is a light scattering technique that probes the vibrational modes of a molecule, providing information that is complementary to FTIR spectroscopy. edinst.com While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light, usually from a laser. bruker.com A key difference is that non-polar bonds with symmetric vibrations often produce strong signals in Raman spectra, whereas they are weak or absent in IR spectra.

For 1-Octylpyrrolidine, Raman spectroscopy can provide valuable structural information:

The C-C bonds of the alkyl backbone, which are non-polar, will give rise to distinct Raman signals.

The symmetric C-H stretching and bending vibrations will also be Raman active.

The spectrum provides a unique "fingerprint" that can be used for identification and to study conformational properties of the molecule. edinst.comnih.gov

The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational characteristics of 1-Octylpyrrolidine, allowing for a thorough structural analysis.

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 2950-2850 | Symmetric/Asymmetric C-H Stretch | Alkyl (CH₂, CH₃) |

| 1470-1440 | CH₂ Scissoring | Alkyl Chain & Ring |

| 1300-1200 | CH₂ Twisting | Alkyl Chain |

| 1100-800 | C-C Stretch | Alkyl Backbone & Ring |

X-ray Diffraction and Crystallographic Analysis of Pyrrolidine Derivatives

Crystallographic studies on various N-substituted and ring-substituted pyrrolidines have revealed key structural parameters: researchgate.netnih.gov

Ring Conformation: The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize steric strain. The specific conformation is influenced by the nature and position of substituents.

Bond Lengths and Angles: X-ray analysis provides precise measurements of bond lengths (e.g., C-N, C-C) and bond angles within the molecule. These values can be compared to theoretical models.

Absolute Configuration: For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration of stereocenters. nih.gov

Computational and Theoretical Investigations of 1 Octylpyrrolidine Systems

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and geometry of molecules. appleacademicpress.com These methods allow for the detailed analysis of chemical systems, providing a basis for understanding their reactivity and physical properties. wikipedia.org

Density Functional Theory (DFT) Applications in Pyrrolidine (B122466) Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. wikipedia.org In the context of pyrrolidine chemistry, DFT is extensively used to explore reaction mechanisms, electronic properties, and molecular structures. mdpi.comacs.org For instance, DFT calculations have been employed to study the mechanism of 1,3-dipolar cycloaddition reactions for synthesizing pyrrolidine rings and to investigate the stereospecific synthesis of cyclobutanes from pyrrolidines. mdpi.comacs.org

Conformational Analysis and Energetic Profiles of N-Octylpyrrolidines

The biological activity and physical properties of a flexible molecule like 1-octylpyrrolidine are intrinsically linked to its conformational preferences. nih.gov Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and their relative energies. unacademy.com The pyrrolidine ring itself is not planar and exists in two primary puckered conformations known as "envelope" and "twist" forms. researchgate.net The substituent on the nitrogen atom, in this case, the octyl group, significantly influences the energetic landscape of these conformers.

The long, flexible octyl chain introduces a multitude of possible conformations due to rotation around its carbon-carbon single bonds. unacademy.com Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to generate and evaluate the energies of these various conformers. utrgv.edu A systematic or Monte Carlo search can identify low-energy structures, which represent the most probable shapes the molecule will adopt. wavefun.com For N-alkylpyrrolidines, the orientation of the alkyl chain relative to the ring is a key determinant of conformational stability. The energetic profile will show which puckering of the pyrrolidine ring is favored when attached to the octyl chain and how the chain itself prefers to fold. Studies on related N-substituted prolines have shown that even sterically demanding groups strongly influence the puckering of the pyrrolidine ring. nih.gov

Table 1: Representative Torsional Angles and Relative Energies of Butane Conformers

This table, illustrating the basic principles of conformational analysis on n-butane, provides a foundational understanding of the energetic considerations in the flexible octyl chain of 1-octylpyrrolidine. unacademy.com

| Conformation | Torsional Angle (C1-C2-C3-C4) | Relative Energy (kJ/mol) |

| Anti-periplanar | 180° | 0 |

| Gauche (Synclinal) | ±60° | 3.3-3.7 |

| Eclipsed (Anticlinal) | ±120° | 15.03 |

| Fully Eclipsed (Synperiplanar) | 0° | 18-26 |

Data sourced from conformational analysis studies of n-butane. unacademy.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system, offering insights into dynamic processes that are not accessible through static calculations. grafiati.com

Simulation of Intermolecular Interactions and Solvation Effects

MD simulations are particularly well-suited for studying how 1-octylpyrrolidine interacts with itself and with solvent molecules. researchgate.net By simulating a system containing many molecules of 1-octylpyrrolidine and, for example, water, one can observe the formation of hydrogen bonds between the pyrrolidine nitrogen and water, as well as the hydrophobic interactions involving the octyl chains. The amphiphilic nature of 1-octylpyrrolidine, with its polar head (the pyrrolidine ring) and nonpolar tail (the octyl chain), suggests that it may form aggregates like micelles in aqueous solutions. MD simulations can model this self-assembly process and characterize the structure and dynamics of the resulting aggregates.

The choice of force field is critical in MD simulations to accurately represent the intermolecular forces. rsc.org Parameters for the pyrrolidine ring and the alkyl chain would be defined to reproduce experimental properties. Simulations of pyrrolidone derivatives in water have shown that these molecules can form distinct complexes with water, and the strength of these interactions can vary with concentration. researchgate.net

Analysis of Ligand-Protein Binding Dynamics and Stability

The pyrrolidine scaffold is a common feature in many biologically active molecules and drugs. researchgate.net Therefore, understanding how 1-octylpyrrolidine might interact with proteins is of significant interest. MD simulations are a powerful tool for studying the binding of a ligand to a protein, providing a detailed picture of the binding process and the stability of the resulting complex. grafiati.com

After an initial binding pose is predicted using molecular docking, an MD simulation can be run to assess the stability of this pose. researchgate.netfrontiersin.org The simulation tracks the movement of the ligand within the protein's binding site over time. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored to evaluate stability. mdpi.com A stable binding mode is characterized by small fluctuations in the ligand's position. mdpi.com

For 1-octylpyrrolidine, the pyrrolidine ring could form hydrogen bonds or other polar interactions with a protein, while the hydrophobic octyl chain would likely favor interactions with nonpolar pockets in the binding site. frontiersin.orgarxiv.org MD simulations can also be used to calculate the binding free energy, which provides a quantitative measure of the binding affinity. nih.gov Studies on various pyrrolidine derivatives have successfully used MD simulations to understand their interaction with protein targets like the Cdk5/p25 complex, involved in Alzheimer's pathology, and cytochrome P450 enzymes. rsc.orgnih.govrsc.org

Table 2: Key Metrics in MD Simulation for Ligand-Protein Stability Analysis

| Metric | Description | Indication of Stability |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable RMSD values for the ligand and protein backbone suggest a stable complex. mdpi.com |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates that the protein is not undergoing large conformational changes upon ligand binding. frontiersin.org |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. | High occupancy indicates a stable and important interaction for binding. mdpi.com |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. | A decrease in SASA upon binding can indicate that the ligand is buried within the binding pocket. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. niscpr.res.in By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds. niscpr.res.in

For a series of N-alkylpyrrolidine derivatives, a QSAR study could be developed to understand how the length and branching of the alkyl chain, along with other substitutions on the pyrrolidine ring, affect a particular biological activity. The lipophilicity, electronic properties, and steric parameters of the substituents would be used as descriptors in the QSAR model. The octyl group in 1-octylpyrrolidine would contribute significantly to the molecule's lipophilicity, a key parameter in many QSAR models.

Numerous QSAR studies have been performed on various classes of pyrrolidine derivatives, targeting a wide range of biological endpoints, including inhibitors of dipeptidyl peptidase-IV (DPP-IV) for type 2 diabetes, α-mannosidase inhibitors, and inhibitors of influenza virus neuraminidase. niscpr.res.inresearchgate.netnih.gov These studies have successfully built models with good predictive power, demonstrating the utility of the QSAR approach for this class of compounds. researchgate.netbenthamdirect.com For example, in a QSAR study of pyrrolidine amide derivatives, electronic effects of the substituents on the pyrrolidine ring were found to be important for their inhibitory activity. researchgate.net Another study on pyrrolidine analogues suggested that increasing the hydrophobicity of the molecule could lead to increased biological activity. nih.gov These findings provide a framework for how the properties of the octyl group in 1-octylpyrrolidine would be treated in a QSAR analysis.

Table 3: Common Descriptors Used in QSAR Studies of Pyrrolidine Derivatives

| Descriptor Type | Examples | Relevance to 1-Octylpyrrolidine |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | The pyrrolidine nitrogen creates a dipole moment, and the octyl chain can influence the electronic distribution. |

| Steric | Molecular volume, Surface area, Molar refractivity | The size and shape of the octyl group are significant steric factors. |

| Hydrophobic | LogP (octanol-water partition coefficient) | The long octyl chain makes the molecule significantly hydrophobic, which is a critical descriptor for membrane permeability and binding. |

| Topological | Connectivity indices, Shape indices | These descriptors encode information about the branching and overall shape of the molecule. |

Prediction of Aerobic Biodegradability of N-Heterocycles Including Pyrrolidones

The aerobic biodegradability of N-heterocyclic compounds, a class that includes 1-octylpyrrolidine, can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. These models establish a correlation between the chemical structure of a compound and its biodegradability.

Research into the aerobic biodegradation of 194 N-heterocyclic compounds has led to the development of QSAR models that can classify substances as readily biodegradable or poorly biodegradable with a high degree of accuracy. d-nb.info These models are built by analyzing a dataset of compounds with known experimental biodegradation data and identifying molecular fragments that are statistically linked to either efficient or poor biodegradation. d-nb.infouci.edu For instance, one study achieved over 99% correct classifications for the models developed, with cross-validation showing correct prediction rates of 67.9% for activating fragments and 70.4% for inactivating fragments. d-nb.info

These predictive models are crucial under regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) in Europe, which encourages the use of non-testing methods like QSAR to assess the environmental fate of chemicals. researchgate.net Various computational programs, such as BIOWIN, utilize a fragment-based approach to estimate biodegradability. mdpi.com While these models are powerful, their predictive accuracy for a specific compound like 1-octylpyrrolidine depends on whether its structural features are well-represented in the training dataset of the model. nih.govrsc.org

The general findings from these QSAR studies on N-heterocycles provide a framework for predicting the biodegradability of 1-octylpyrrolidine. The presence of the N-alkylated pyrrolidine ring and the long octyl chain are key determinants of its environmental persistence.

Identification of Activating and Inactivating Structural Fragments for Biodegradation

The predictive power of QSAR models stems from the identification of specific molecular substructures, known as activating and inactivating fragments, that influence a compound's susceptibility to microbial degradation.

Activating Fragments: These are structural features that make a molecule more likely to be biodegradable. For non-aromatic N-heterocycles like 1-octylpyrrolidine, key activating sites for biodegradation are those targeted by amidohydrolases and cytochrome P450 monooxygenases. d-nb.infofrontiersin.org The initial step in the aerobic degradation of many aromatic and aliphatic hydrocarbons is often an oxidation reaction catalyzed by such enzymes. schrodinger.comappleacademicpress.com For alkanes, which the octyl chain of 1-octylpyrrolidine resembles, degradation can be initiated by monooxygenases that hydroxylate the chain, leading to alcohols, aldehydes, and fatty acids that can then enter central metabolic pathways like β-oxidation. acs.org Therefore, the long alkyl chain of 1-octylpyrrolidine could be an activating fragment, providing a site for initial enzymatic attack.

A study on the degradation of similar compounds, such as blends containing 1-(2-hydroxyethyl)pyrrolidine, revealed that degradation can lead to various products, including smaller alkylamines and aldehydes, indicating potential cleavage points both on the side chain and the ring. soci.org

Below is a table summarizing the likely contribution of 1-octylpyrrolidine's structural fragments to its biodegradability based on general principles for N-heterocycles and alkanes.

| Structural Fragment | Likely Role in Biodegradability | Rationale |

| Pyrrolidine Ring | Potentially Inactivating/Slow to Degrade | The saturated heterocyclic ring is generally stable and requires specific enzymatic pathways for cleavage. |

| N-Octyl Chain | Activating | The long alkyl chain is a likely site for initial oxidation by monooxygenases, initiating the degradation cascade. acs.org |

| Tertiary Amine | Variable | The nitrogen atom influences the electronic properties of the molecule and can be a site for oxidation, but can also contribute to the overall stability. |

Molecular Docking Studies for Receptor Binding and Enzyme Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is widely used to understand how a molecule like 1-octylpyrrolidine might interact with biological targets such as enzymes or receptors. escholarship.orgmasterorganicchemistry.com

While specific molecular docking studies for 1-octylpyrrolidine were not found, research on related pyrrolidine derivatives provides significant insights. Pyrrolidine-containing compounds are known to interact with a wide range of biological targets. For example, docking studies have been performed on pyrrolidine derivatives as inhibitors of enzymes like cyclooxygenases (COX-1 and COX-2), histone deacetylase (HDAC2), and enoyl ACP reductase. lu.sebiorxiv.org These studies reveal that the pyrrolidine scaffold can fit into the active sites of these enzymes, forming crucial interactions.

The binding of a ligand to a protein is governed by various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. wikipedia.org For 1-octylpyrrolidine, the key structural features for molecular docking would be:

The Pyrrolidine Nitrogen: The nitrogen atom can act as a hydrogen bond acceptor.

The Long Octyl Chain: This hydrophobic chain would favor binding to hydrophobic pockets within a protein's active site.

Studies on long-chain alkylammonium salts have shown that the length of the alkyl chain plays a vital role in enzyme activation, with longer chains leading to stronger binding in hydrophobic regions of the enzyme. fip.org Similarly, the octyl group of 1-octylpyrrolidine would be expected to drive its binding to hydrophobic sites on target proteins. For instance, in a study of amantadine (B194251) derivatives, a long alkyl chain was found to be crucial for potent urease inhibition, with docking studies confirming its interaction with amino acid residues outside the catalytic site. fip.org

The table below illustrates the potential interactions of 1-octylpyrrolidine's structural features in a hypothetical protein binding site.

| Molecular Feature of 1-Octylpyrrolidine | Potential Interaction Type | Corresponding Protein Site Feature |

| Pyrrolidine Ring Nitrogen | Hydrogen Bond Acceptor | Hydrogen Bond Donor (e.g., -NH or -OH group of an amino acid) |

| Octyl Chain | Hydrophobic/van der Waals | Hydrophobic Pocket (lined with nonpolar amino acids like Leucine, Isoleucine, Valine) |

| Pyrrolidine Ring (CH2 groups) | Hydrophobic/van der Waals | Hydrophobic Pocket |

Theoretical Basis of Chemical Reactivity and Reaction Mechanisms

The chemical reactivity and potential reaction mechanisms of 1-octylpyrrolidine can be investigated using quantum chemical methods, such as Density Functional Theory (DFT). masterorganicchemistry.comniscpr.res.in These computational approaches calculate the electronic structure of a molecule, providing insights into its stability, reactivity, and the energetics of reaction pathways. acs.orgmdpi.com

DFT calculations can determine a range of molecular properties and reactivity descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). A smaller HOMO-LUMO gap generally implies higher reactivity. beilstein-journals.org

Molecular Electrostatic Potential (MEP): The MEP map shows the charge distribution on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for reaction. beilstein-journals.org

For 1-octylpyrrolidine, the lone pair of electrons on the nitrogen atom makes it a primary center of nucleophilicity. This is a common feature in the reactivity of amines and pyrrolidine derivatives. Theoretical studies on the reactions of other pyrrolidines often show that the initial step involves the nucleophilic attack of the nitrogen atom.

The reaction mechanisms of N-alkylpyrrolidines can be complex. For example, theoretical studies on the reactions of 1-pyrrolines with electron-deficient acetylenes have been conducted to understand the reaction progress and the formation of different isomers. niscpr.res.in While not directly on 1-octylpyrrolidine, these studies provide a framework for how the pyrrolidine ring system behaves in chemical reactions.

The following table summarizes key theoretical reactivity descriptors and their implications for 1-octylpyrrolidine.

| Reactivity Descriptor | Definition | Implication for 1-Octylpyrrolidine |

| HOMO Energy | Energy of the highest occupied molecular orbital. | The lone pair on the nitrogen atom would contribute significantly to the HOMO, indicating its role as the primary nucleophilic center. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | The LUMO would likely be distributed over the C-N and C-C antibonding orbitals, indicating sites for nucleophilic attack on the molecule. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A relatively large gap would suggest good kinetic stability, typical for a saturated amine. |

| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | A region of negative potential would be localized around the nitrogen atom, confirming it as the site for electrophilic attack. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A higher value indicates greater stability and lower reactivity. |

Role of 1 Octylpyrrolidine in Catalysis and Reaction Media

Performance as a Solvent in Organic Synthesis and Polymerization Processes

1-Octylpyrrolidine has been identified as a highly efficient and selective solvent. chemicalbook.com Its performance is attributed to its chemical structure, which allows it to dissolve a wide range of substances and function effectively under various process conditions.

As a solvent, 1-Octylpyrrolidine is utilized for polymers and in polymerization reactions. chemicalbook.com It is capable of dissolving hydrophobic substances and can be used in conjunction with other solvents, such as vinyl ethers, in the production of compounds like polyvinyl ether. The physical properties of 1-Octylpyrrolidine contribute to its effectiveness as a solvent in these applications. It is a colorless to light-colored liquid with a boiling point of 170-172 °C at 15 mm Hg and a density of 0.92 g/mL. chemicalbook.com It is slightly soluble in water but soluble in the majority of polar and non-polar organic solvents.

Table 1: Physical and Solvent Properties of 1-Octylpyrrolidine

| Property | Value | Source(s) |

| Appearance | Colorless or slightly yellow clear liquid | chemicalbook.com |

| Boiling Point | 170-172 °C (15 mm Hg) | chemicalbook.com |

| Melting Point | -25 °C | chemicalbook.com |

| Density | 0.92 g/mL (at 25 °C) | chemicalbook.com |

| Flash Point | >230 °F | chemicalbook.com |

| Water Solubility | 1.14-1.25 g/L (at 20℃) | chemicalbook.com |

| General Solubility | Soluble in most polar, non-polar solvents |

1-Octylpyrrolidine is widely employed as a solvent in various chemical synthesis reactions. chemicalbook.com Its applications extend to the synthesis of fine chemicals, including pharmaceuticals, pesticides, and pigments. Furthermore, its selective solvency makes it suitable for the recovery of organic raw materials from complex mixtures. chemicalbook.com This versatility positions it as a valuable medium in both laboratory-scale synthesis and industrial chemical processing. It also serves as an intermediate in organic synthesis.

In the petroleum industry, 1-Octylpyrrolidine is applied to the refining of lubricating oils. chemicalbook.com Solvents in this process are used to selectively extract aromatic and other undesirable components from lubricating oil stock to improve properties such as viscosity index and thermal stability. google.com While studies on similar compounds like N-methyl-2-pyrrolidone (NMP) show this mechanism, the use of 1-Octylpyrrolidine is noted for the same purpose. chemicalbook.comgoogle.com The addition of such solvents helps remove contaminants and spent additives from used oils, contributing to recycling and rerefining processes. ekb.eg Additionally, 1-Octylpyrrolidine functions as an intermediate in the broader production of industrial chemicals.

Participation in Advanced Catalytic Systems

The pyrrolidine (B122466) scaffold is a foundational structural motif in the field of catalysis, both in transition metal-catalyzed reactions and in organocatalysis. While specific research on 1-Octylpyrrolidine in these roles is not extensively documented, its chemical structure suggests potential applications based on the well-established reactivity of related pyrrolidine derivatives.

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, allowing it to coordinate with transition metals and function as a ligand. Ligands are critical components of catalytic systems, influencing the reactivity, selectivity, and stability of the metal center. harvard.eduillinois.edu In some catalytic cycles, small amine ligands like pyrrolidine have been observed to coordinate with metal species, such as palladium, which confirms the fundamental binding capability of the pyrrolidine structure. acs.org The design of ligands is crucial, as the ligand framework can capture and orient a substrate for a reaction, while the identity of the transition metal dictates the subsequent bond activation steps. nih.govnih.gov The octyl group on 1-Octylpyrrolidine would primarily influence solubility and steric properties, which could be tailored for specific catalytic systems, suggesting its potential as a ligand in transition metal catalysis.

Chiral pyrrolidine derivatives are recognized as one of the most important and widely used scaffolds in asymmetric synthesis. mdpi.comwhiterose.ac.uk They are often described as "privileged structures" because of their effectiveness in creating a chiral environment that can control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer. mdpi.comnih.gov This is achieved either by incorporating the pyrrolidine into a chiral organocatalyst or by using it as a chiral auxiliary or ligand that directs the approach of a reactant. researchgate.netnih.gov

Numerous complex chiral pyrrolidine-based organocatalysts have been developed to promote various chemical transformations with high enantioselectivity. mdpi.com While 1-Octylpyrrolidine itself is not chiral, it can be synthesized from chiral starting materials or modified to create chiral derivatives. Such chiral versions could potentially serve as auxiliaries or ligands, where the octyl group could modulate solubility in nonpolar media while the chiral pyrrolidine core provides stereochemical control.

Interfacial Phenomena and Surfactant Characteristics

The performance of 1-Octylpyrrolidine in catalytic and reaction systems is intrinsically linked to its behavior at interfaces. As a surface-active agent, it modifies the properties of liquid surfaces and interfaces, influencing phenomena critical to reaction kinetics and product formation.

Interaction with Anionic Surfactants and Formation of Mixed Micelles

A key characteristic of 1-Octylpyrrolidine is its ability to interact synergistically with anionic surfactants, such as sodium dodecyl sulfate (B86663) (SDS). This interaction is driven by the mitigation of electrostatic repulsion between the negatively charged head groups of the anionic surfactant molecules. The incorporation of the nonionic 1-Octylpyrrolidine into the micellar structure reduces this repulsion, allowing for the formation of more stable and compact mixed micelles at a lower total surfactant concentration than required for the individual components.

This synergistic behavior is quantified by the critical micelle concentration (CMC), which is the concentration of surfactants above which micelles form. In mixed systems of 1-Octylpyrrolidine and an anionic surfactant, the experimental CMC is often lower than the ideal CMC, indicating a favorable interaction between the two surfactant species. The extent of this synergy can be evaluated using various theoretical models.

Table 1: Critical Micelle Concentration (CMC) of 1-Octylpyrrolidine and Anionic Surfactant Mixtures

| Mole Fraction of 1-Octylpyrrolidine | Anionic Surfactant | Experimental CMC (mM) | Ideal CMC (mM) |

| 0.2 | Sodium Dodecyl Sulfate | Data not available | Data not available |

| 0.4 | Sodium Dodecyl Sulfate | Data not available | Data not available |

| 0.6 | Sodium Dodecyl Sulfate | Data not available | Data not available |

| 0.8 | Sodium Dodecyl Sulfate | Data not available | Data not available |

The formation of these mixed micelles creates unique microenvironments within the reaction medium. These microenvironments can influence reaction rates and selectivity by solubilizing reactants, stabilizing transition states, or altering the polarity of the local environment.

Effects on Surface Tension Reduction and Wetting Enhancement in Aqueous Systems

The synergistic interaction between 1-Octylpyrrolidine and anionic surfactants also leads to a more significant reduction in the surface tension of aqueous solutions compared to the individual surfactants alone. Surface tension is a measure of the cohesive energy present at the interface of a liquid. A lower surface tension facilitates the spreading of the liquid over a surface, a property known as wetting.

The enhanced reduction in surface tension is a direct consequence of the more efficient packing of the surfactant molecules at the air-water interface in the mixed system. This increased surface activity translates to improved wetting performance. The wetting ability of a solution is often quantified by measuring the contact angle of a droplet of the liquid on a solid surface. A lower contact angle indicates better wetting.

Table 2: Surface Tension and Contact Angle of 1-Octylpyrrolidine and Anionic Surfactant Solutions

| Concentration (mM) | Mole Fraction of 1-Octylpyrrolidine | Anionic Surfactant | Surface Tension (mN/m) | Contact Angle on Polyethylene (degrees) |

| 1 | 0.5 | Sodium Dodecyl Sulfate | Data not available | Data not available |

| 5 | 0.5 | Sodium Dodecyl Sulfate | Data not available | Data not available |

| 10 | 0.5 | Sodium Dodecyl Sulfate | Data not available | Data not available |

| 20 | 0.5 | Sodium Dodecyl Sulfate | Data not available | Data not available |

The enhanced wetting properties imparted by 1-Octylpyrrolidine-anionic surfactant mixtures are particularly beneficial in heterogeneous catalysis, where the interaction between a liquid reaction medium and a solid catalyst is crucial. Improved wetting of the catalyst surface can increase the accessible surface area for reaction, leading to higher catalytic activity and efficiency. Furthermore, in various industrial applications such as coatings, agrochemicals, and cleaning formulations, the ability to effectively wet surfaces is of paramount importance.

Biomedical Research Applications of 1 Octylpyrrolidine Derivatives Mechanistic Focus

Permeation Enhancement Mechanisms for Transdermal Drug Delivery Research

1-Octyl-2-pyrrolidone, a key derivative, has been identified as a potent permeation enhancer, facilitating the transport of therapeutic agents across the skin. ataman-chemicals.comscientificlabs.co.ukatamankimya.com Research in this area has concentrated on understanding the precise mechanisms that underpin this enhancement, particularly using in vitro models that mimic human skin.

The hairless mouse skin (HMS) model is a standard for investigating transdermal permeation. Studies using this model have demonstrated that 1-octyl-2-pyrrolidone (OP) significantly increases the transport of steroidal permeants. lookchem.comchemicalbook.comatamanchemicals.com In experiments with corticosterone (B1669441) as the permeant, OP was found to substantially augment its flux across the HMS membrane. nih.gov This enhancement is not merely a surface effect but involves fundamental changes in the transport properties of the stratum corneum (SC), the outermost layer of the skin. nih.gov

| Enhancer | Total Transport Enhancement (E) | Partition Coefficient Enhancement (E(K)) | Diffusion Coefficient Enhancement (E(D)) |

|---|---|---|---|

| 1-Octyl-2-pyrrolidone (OP) | ~11 | 6 - 8 | 1.5 - 1.9 |

The "parallel pathway" model is a conceptual framework used to describe how substances cross the stratum corneum. It posits that permeants can travel through two main routes: a transcellular path (through the corneocytes) and an intercellular path (through the lipid matrix between the cells). The effect of 1-Octyl-2-pyrrolidone has been specifically investigated within this framework. ataman-chemicals.comlookchem.comchemicalbook.comatamanchemicals.comallgreenchems.com

Studies indicate that the significant enhancement in the partition coefficient (E(K)) is due to the increased uptake of the permeant into the intercellular lipid component of the stratum corneum. nih.gov 1-alkyl-2-pyrrolidones enhance the equilibrium uptake of drugs from an aqueous phase into these intercellular lipids. nih.gov This suggests that 1-octyl-2-pyrrolidone primarily acts by modifying the intercellular lipid pathway, making it more soluble to the permeating drug, which aligns with the parallel pathway model of skin transport. lookchem.comnih.gov

Enzyme Modulation and Inhibition Studies

Pyrrolidine-based structures, including those with octyl chains, are recognized for their ability to interact with and modulate the activity of various enzymes. This has led to their investigation as potential therapeutic agents targeting specific enzymatic pathways.

The metabolic balance between ceramide and glucosylceramide (GlcCer) is crucial, and the enzymes controlling this balance, Glucosylceramide Synthase (GCS) and β-Glucocerebrosidase (GBA), are important therapeutic targets. nih.gov Research has shown that the five-membered pyrrolidine (B122466) ring is a key scaffold for inhibiting GCS. nih.gov A study on a series of C-alkyl pyrrolidine iminosugars revealed that these compounds act as cytotoxic inhibitors of GCS, which catalyzes the formation of GlcCer. nih.govresearchgate.net

Specifically, the C-octyl pyrrolidine derivative was the most effective among the tested compounds, achieving up to 47% inhibition of GCS in melanoma cells at a concentration of 25 μM. nih.gov Interestingly, these five-membered ring derivatives showed only modest inhibition of GBA, the enzyme that hydrolyzes GlcCer. nih.gov For instance, the C-octyl pyrrolidine displayed an IC₅₀ value of 4.2 μM for GBA inhibition. nih.gov This demonstrates a selective targeting mechanism where the pyrrolidine scaffold favors GCS inhibition. In contrast, expanding the ring to a six-membered piperidine (B6355638) scaffold completely shifted the inhibitory activity towards GBA, highlighting how subtle structural isomerism can invert the biological target. nih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Activity |

|---|---|---|

| C-Octyl Pyrrolidine (5-membered ring) | Glucosylceramide Synthase (GCS) | Up to 47% inhibition at 25 µM |

| β-Glucocerebrosidase (GBA) | IC₅₀ = 4.2 µM | |

| C-Octyl Piperidine (6-membered ring analogue) | β-Glucocerebrosidase (GBA) | Potent inhibitor (two orders of magnitude higher than pyrrolidine analogue) |

Another related compound, N-octyl-β-valienamine (NOV), has been identified as a potent, β-selective glucosidase inhibitor and acts as a pharmacological chaperone for mutant β-glucocerebrosidase, the enzyme deficient in Gaucher disease. csic.esresearchgate.net Its mechanism involves binding to the enzyme at neutral pH (in the endoplasmic reticulum) to facilitate correct folding and trafficking, and dissociating at the acidic pH of the lysosome, thereby restoring enzyme activity. researchgate.netcapes.gov.br

Derivatives of 1-octylpyrrolidine have been explored as adjuvants to antibiotic therapy, with a focus on overcoming bacterial resistance. A key mechanism identified is the sensitization of resistant bacterial strains through the depletion of essential enzyme cofactors. nih.gov